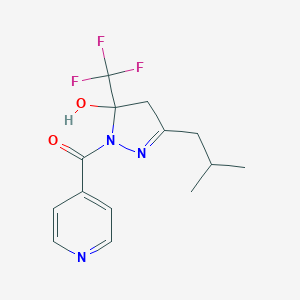![molecular formula C21H23ClN4O5 B299271 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B299271.png)
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases.
Mécanisme D'action
Compound X works by inhibiting a specific enzyme that is involved in the progression of certain diseases. This enzyme is responsible for the production of a molecule that promotes cell growth and division. By inhibiting this enzyme, compound X can slow down or stop the growth of cancer cells and prevent the progression of neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are complex and depend on the specific disease being targeted. In general, compound X has been shown to inhibit the growth and division of cancer cells, reduce inflammation in autoimmune diseases, and slow down the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its potency. Compound X is a highly effective inhibitor of a specific enzyme, which makes it an ideal tool for studying the role of this enzyme in disease progression. However, the complex synthesis method and high cost of compound X can be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of compound X. One area of research is the development of more efficient and cost-effective synthesis methods for compound X. Another area of research is the study of the biochemical and physiological effects of compound X in different disease models. Finally, researchers are also exploring the potential use of compound X in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of compound X is a complex process that involves several steps. The first step is the synthesis of 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, which is then reacted with various reagents to produce the final product. The synthesis of compound X requires advanced knowledge of organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases, including cancer and neurodegenerative disorders. Compound X has also been studied for its potential use in the treatment of viral infections and autoimmune diseases.
Propriétés
Nom du produit |
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C21H23ClN4O5 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O5/c1-30-12-4-11-23-20(28)21(29)26-24-13-15-7-9-16(10-8-15)31-14-19(27)25-18-6-3-2-5-17(18)22/h2-3,5-10,13H,4,11-12,14H2,1H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
Clé InChI |
MARNRPOMRBSBPV-ZMOGYAJESA-N |
SMILES isomérique |
COCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![N-cyclopropyl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299209.png)